molecular formula C7H5F3O2S B1584646 Phenyl trifluoromethyl sulfone CAS No. 426-58-4

Phenyl trifluoromethyl sulfone

Cat. No. B1584646
Key on ui cas rn: 426-58-4
M. Wt: 210.18 g/mol
InChI Key: UPGBQYFXKAKWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06803477B2

Procedure details

Into a dry 250 mL Schlenk flask under an argon atmosphere, was added 5.14 g Mg turnings (214 mmol) and 32.3 g (214 mmol) t-butyldimethylsilyl chloride in 150 mL DMF at −30° C. Subsequently, 15.0 g (71.4 mmol) of 1 in 10 mL DMF was added slowly via a syringe. The reaction mixture was stirred at room temperature at −30° C. for 1 h, and then at room temperature for another 2 h until all the starting material was consumed (19F NMR showed that the conversion was 75%). The reaction mixture was washed with ice water, followed by extraction with pentane (30 mL×4 ). Combined pentane phase was further washed carefully with cold 98% sulfuric acid (20 mL×4) to remove most of the siloxane and silanol. Then the pentane phase was washed with cold NaHCO3 aqueous solution three times until pH paper indicated neutral pH. The pentane phase was dried over MgSO4 and solvent evaporated to give a crude product that was fractionally distilled to give 7.46 g colorless liquid 16 (95° C./410 Torr), which turned to a transparent crystalline solid at room temperature (m.p. 52˜54° C., sublimes), yield 57%. 1H NMR (500 MHz, CDCl3): δ0.20 (s, 6H); 0.99 (s, 9H). 13C NMR (125 MHz, CDCl3): δ−8.8; 16.0; 26.0; 132.0 (q, 1JC-F=323.8 Hz, CF3). 19F NMR (470 MHz, CDCl3): δ−61.8. 29Si NMR (99 MHz, CDCl3): δ8.4 (q, 1JSi-F=32.8 Hz). GC-MS (m/z): 184 (M+), 127 (M+-tBu), 115 (M+-CF3), 99 (M+-CF3—CH3), 57 (tBu+). High-resolution GC-MS (EI): m/z calculated for C7H15F3Si (M+) 184.0895, found 184.0943.
[Compound]
Name
Mg
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C1(S([C:18]([F:21])([F:20])[F:19])(=O)=O)C=CC=CC=1>CN(C=O)C>[F:21][C:18]([Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2])([F:19])[F:20]

Inputs

Step One
Name
Mg
Quantity
5.14 g
Type
reactant
Smiles
Name
Quantity
32.3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature at −30° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature for another 2 h until all the starting material was consumed (19F NMR
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed with ice water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with pentane (30 mL×4 )
WASH
Type
WASH
Details
Combined pentane phase was further washed carefully with cold 98% sulfuric acid (20 mL×4)
CUSTOM
Type
CUSTOM
Details
to remove most of the siloxane and silanol
WASH
Type
WASH
Details
Then the pentane phase was washed with cold NaHCO3 aqueous solution three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pentane phase was dried over MgSO4 and solvent
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product that
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(F)(F)[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.